![molecular formula C19H22N4O2 B2714358 2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide CAS No. 1798032-43-5](/img/structure/B2714358.png)

2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

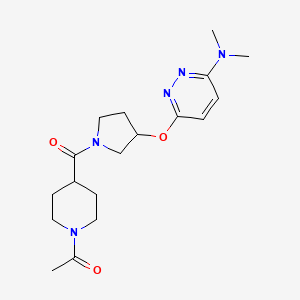

2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as EPPB and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

- Pyrazolo[1,5-a]pyrimidines exhibit promising anticancer potential. Researchers have investigated their effects on tumor cell lines, identifying compounds with selective cytotoxicity against cancer cells. These derivatives may interfere with critical cellular pathways, making them attractive candidates for drug development .

- The compound’s structure suggests potential enzymatic inhibitory activity. Researchers have explored its effects on specific enzymes, such as kinases or proteases. Understanding its interactions with these targets can guide drug design and lead to novel therapies .

- Pyrazolo[1,5-a]pyrimidines possess interesting photophysical properties. Their absorption and emission spectra make them suitable for applications in optoelectronic devices, sensors, and imaging agents. Investigating their behavior under different conditions is crucial for material science applications .

- Researchers have developed various synthetic routes for pyrazolo[1,5-a]pyrimidines. These pathways allow for structural modifications, enhancing the scaffold’s diversity. Post-functionalization strategies enable the creation of derivatives with tailored properties for specific applications .

- The compound’s synthetic versatility makes it an excellent scaffold for combinatorial library design. By modifying its periphery, researchers can generate diverse libraries for drug discovery. These libraries can be screened against various biological targets .

- Some pyrazolo[1,5-a]pyrimidine derivatives exhibit good to high antioxidant activities. Their ability to scavenge free radicals (e.g., 2,2-diphenyl-1-picrylhydrazyl, or DPPH) suggests potential applications in oxidative stress-related diseases .

Antitumor Activity

Enzymatic Inhibition

Photophysical Properties

Organic Synthesis and Functionalization

Combinatorial Library Design

Antioxidant Activity

Mechanism of Action

- DDR1 plays a crucial role in collagen-induced signaling pathways, particularly in the extracellular matrix (ECM) context .

- Upon binding to DDR1, the compound modulates downstream signaling pathways. It inhibits collagen-induced activation of DDR1, thereby affecting cellular responses related to ECM remodeling and tissue repair .

Target of Action

Mode of Action

Biochemical Pathways

- The compound impacts several pathways:

- By inhibiting DDR1 activation, it disrupts the MAPK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival. The compound also interferes with the PI3K/AKT pathway, affecting cell growth and survival. DDR1 inhibition may alter JAK/STAT signaling, which plays a role in inflammation and immune responses .

properties

IUPAC Name |

2-ethoxy-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-3-25-17-9-5-4-8-16(17)19(24)20-10-6-7-15-12-21-18-11-14(2)22-23(18)13-15/h4-5,8-9,11-13H,3,6-7,10H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGENMPKCYVYNCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2714275.png)

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714276.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2714277.png)

![diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2714280.png)

![(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2714281.png)

![3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2714282.png)

![[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea](/img/structure/B2714287.png)

![4-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2714292.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2714297.png)

![4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2714298.png)